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Abstract

Acetylene-d2 (CzD2), or dideuterioacetylene, is a deuterated isotopologue of acetylene, a
fundamental linear molecule. Its structural and spectroscopic properties are of significant
interest for studying isotopic effects, refining molecular structure theories, and serving as a
benchmark for computational models. This guide provides a comprehensive overview of the
molecular structure of acetylene-d2, presenting key quantitative data derived from high-
resolution spectroscopic studies. It details the experimental protocols employed for these
determinations and includes visualizations of the molecular structure and a representative
experimental workflow.

Molecular Geometry and Symmetry

Acetylene-d2 is a linear and symmetric molecule, belonging to the Dooh point group, the same
as its hydrogenated counterpart, acetylene (CzHz).[1][2] This linear geometry dictates that all
constituent atoms—deuterium, carbon, carbon, deuterium—Iie on a single axis. Consequently,
all bond angles (D-C-C and C-C-D) are precisely 180°.[3] The molecule possesses a center of
inversion, which influences the selection rules for its vibrational spectra; symmetric vibrations
are Raman-active, while antisymmetric vibrations are infrared-active.[1]

Quantitative Structural and Spectroscopic Data

The precise structural parameters of acetylene-d2 have been determined through various
high-resolution spectroscopic techniques, primarily infrared and Raman spectroscopy. The data
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presented below are derived from analyses of the rotational and vibrational-rotational spectra
of the molecule in the gas phase.

Bond Lengths

The equilibrium bond lengths are determined by analyzing the rotational constants of multiple
isotopologues of acetylene. The Born-Oppenheimer approximation suggests that equilibrium
bond lengths are independent of isotopic substitution. Therefore, the C=C and C-D bond
lengths in C2D:2 are considered identical to the C=C and C-H bond lengths in C2H: at the
equilibrium geometry.

Parameter Equilibrium Bond Length (re) [A]
C=C Triple Bond 1.20241 + 0.00009[1][4]
C-D Bond 1.06250 + 0.00010[1][4]

Note: The C-D bond length is assumed to be the same as the re(C-H) value determined from
combined isotopic analysis.

Rotational Constants

Rotational constants for the ground vibrational state (v=0) and the equilibrium state have been
determined with high precision. These constants are inversely related to the molecule's
moment of inertia.

Constant Value (cm™?) Reference(s)
Bo (Ground State) 0.84794 + 0.00005 [5]
Bo (Ground State) 0.84770 £ 0.00007 [6]
Be (Equilibrium) 0.85075 [7]
Do (Centrifugal Distortion) (7.85+0.4) x 1077 [5]
Do (Centrifugal Distortion) (7.04 £0.63) x 1077 [6]

Fundamental Vibrational Frequencies
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Acetylene-d2 has 3N-5 = 3(4)-5 = 7 vibrational degrees of freedom, which correspond to five
fundamental vibrational modes due to the degeneracy of the bending vibrations.

L Frequency .
Mode Symmetry Description Activity
(cm™)
Symmetric C-D
1 2g* ~2700 Raman
Stretch
V2 2g+ C=C Stretch ~1762 Raman
Antisymmetric C-
V3 >ut 2439.24[6] Infrared
D Stretch
Va Mg Trans-bend ~511 Raman
Vs Mu Cis-bend ~538 Infrared

Note: Frequencies are approximate for Raman-active modes as reported in various
spectroscopic studies. The values can differ slightly based on the specific analysis.[1][6]

Experimental Protocols

The determination of the molecular structure of C2Dz relies on high-resolution gas-phase
spectroscopy. Below are generalized protocols for the key experimental techniques cited in the
literature.

High-Resolution Infrared (IR) Spectroscopy

This method probes the vibrational-rotational energy levels of the molecule and is used to
determine the infrared-active fundamental frequencies (vs, vs) and precise rotational constants.

e Sample Preparation: Gaseous C:D: is introduced into a long-path absorption cell. To
observe weak overtone and combination bands, path lengths of several meters are often
required, which can be achieved using a multiple-reflection cell (e.g., a White cell).[8] Gas
pressures are typically in the range of a few Torr to tens of Torr.[5]

e Spectrometer Setup: A high-resolution spectrometer, such as a Fourier Transform Infrared
(FTIR) spectrometer or a prism-grating spectrometer, is used.[9][10] For very high precision,
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resolutions of 0.03 cm~1 or better are employed.[5]

Data Acquisition: The infrared radiation is passed through the gas cell, and the transmitted
light is detected. Cooled detectors like lead sulfide (PbS) or lead selenide (PbSe) are often
used for enhanced sensitivity.[5] The absorption spectrum is recorded over a wide spectral
range (e.g., 500 to 8000 cm~1).[9]

Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines
corresponding to individual rotational transitions within a vibrational band (the P and R
branches).

Parameter Extraction: By assigning quantum numbers (J values) to each line and applying
the combination differences method, highly accurate values for the ground state rotational
constants (Bo, Do) and upper state constants can be extracted. The band origin provides the
vibrational frequency.

High-Resolution Raman Spectroscopy

This technique is complementary to IR spectroscopy and is used to observe the Raman-active

fundamental vibrations (vi, v2, va).

Sample Excitation: Gaseous C2D: at a pressure of 130-200 Torr is held in a multiple-
reflection Raman cell.[1][4]

Laser Source: A powerful, single-mode continuous-wave laser, such as an Argon ion (Ar+)
laser, is used to excite the sample.[1][4]

Scattered Light Collection: The scattered light is collected at 90° to the incident laser beam.

Dispersion and Detection: The collected light is passed through a high-resolution
spectrograph and recorded, historically on photographic plates, though modern systems use
CCD detectors.[1][4] A narrow spectral slit width (~0.1 cm™1) is necessary to resolve the
rotational fine structure.[1][4]

Analysis: The analysis of the rotational structure of the Raman bands yields the vibrational
frequencies and changes in rotational constants for the Raman-active modes.
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Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for its
experimental determination.

Caption: Molecular structure of Acetylene-d2 (Cz2D2).
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Caption: Workflow for Spectroscopic Structure Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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